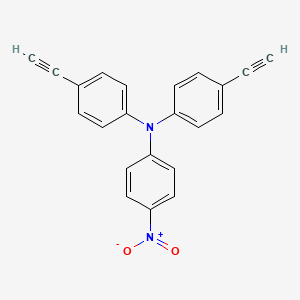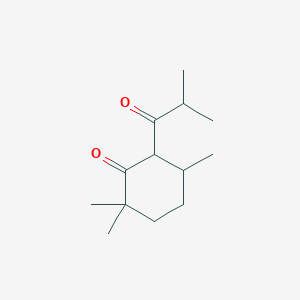![molecular formula C12H18O3 B12525952 1-Oxaspiro[5.7]tridecane-2,4-dione CAS No. 807335-70-2](/img/structure/B12525952.png)
1-Oxaspiro[5.7]tridecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[57]tridecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a lactone and a cycloalkane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.7]tridecane-2,4-dione typically involves the reaction of a suitable lactone precursor with a cycloalkane derivative under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[5.7]tridecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1-Oxaspiro[5.7]tridecane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes.
Vergleich Mit ähnlichen Verbindungen
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 1,5-Dioxaspiro[5.6]dodecane-2,4-dione
Comparison: 1-Oxaspiro[5.7]tridecane-2,4-dione is unique due to its specific spiro linkage and the size of its cycloalkane ring. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
807335-70-2 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-oxaspiro[5.7]tridecane-2,4-dione |
InChI |
InChI=1S/C12H18O3/c13-10-8-11(14)15-12(9-10)6-4-2-1-3-5-7-12/h1-9H2 |
InChI-Schlüssel |
JQQBJFXGBJCRBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CCC1)CC(=O)CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


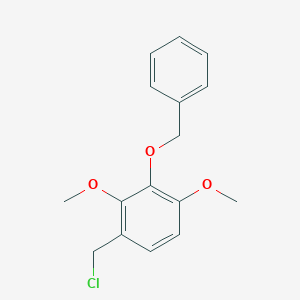
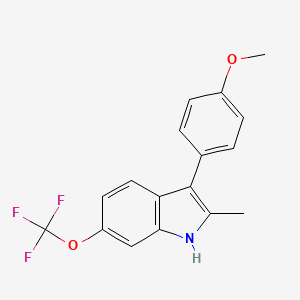
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
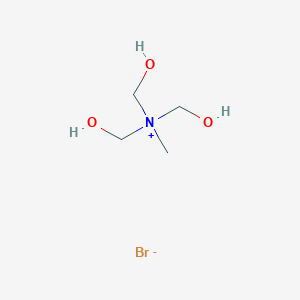
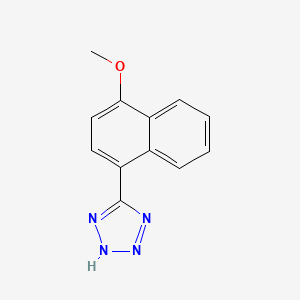
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
